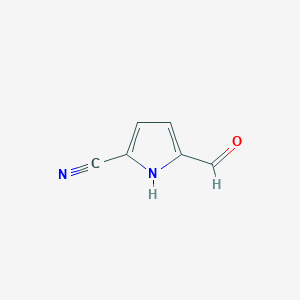

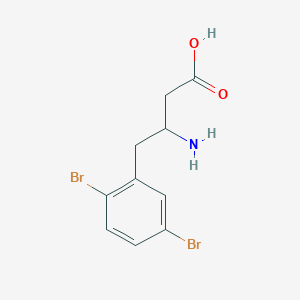

![molecular formula C10H10O4 B12283224 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルバルデヒドは、分子式C10H10O4の複素環式芳香族化合物です。メトキシ基とベンゼン環に縮合したジオキシン環を含むユニークな構造で知られています。 この化合物は、主に化学および薬理学の分野における研究開発に使用されます .

2. 製法

合成経路と反応条件: 7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルバルデヒドの合成は、通常、適切な前駆体を制御された条件下で反応させることを伴います。一般的な方法の1つは、適切な前駆体を触媒の存在下で環化させることを含みます。 反応条件は、多くの場合、不活性雰囲気と60°Cから80°Cの温度を必要とします .

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、合成は一般的にラボ方法と同じ原則に従いますが、より大規模です。 これには、工業用反応器の使用、反応パラメータの精密な制御、および高収率と純度を確保するための精製プロセスが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 60°C to 80°C .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction parameters, and purification processes to ensure high yield and purity .

化学反応の分析

反応の種類: 7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルバルデヒドは、次のものを含むさまざまな化学反応を受けます。

酸化: この反応は、アルデヒド基をカルボン酸に変換できます。

還元: アルデヒド基はアルコールに還元できます。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸性媒体中の過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) が一般的に使用されます。

主な生成物:

酸化: 7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルボン酸。

還元: 7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-メタノール。

4. 科学研究への応用

7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルバルデヒドは、さまざまな科学研究に応用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。

生物学: 酵素相互作用の研究や受容体結合研究におけるリガンドとして使用されます。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果が研究されています。

科学的研究の応用

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.

Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルバルデヒドの作用機序は、特定の分子標的との相互作用を伴います。特定の酵素の阻害剤または活性化剤として作用し、さまざまな生化学的経路に影響を与える可能性があります。 正確な経路と標的は、特定の用途とその使用のコンテキストによって異なります .

類似化合物:

- 2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルバルデヒド

- 5-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)イソキサゾール-3-カルバルデヒド

- 類似のジオキシン構造を持つナフタレン誘導体

独自性: 7-メトキシ-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-5-カルバルデヒドは、反応性と生体標的との相互作用に影響を与える可能性のあるメトキシ基の存在によりユニークです。 この構造的特徴は、他の類似化合物とは異なり、異なる化学的および生物学的特性につながる可能性があります .

類似化合物との比較

- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde

- Naphthalene derivatives with similar dioxine structures

Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

特性

分子式 |

C10H10O4 |

|---|---|

分子量 |

194.18 g/mol |

IUPAC名 |

7-methoxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |

InChI |

InChI=1S/C10H10O4/c1-12-8-4-7(6-11)10-9(5-8)13-2-3-14-10/h4-6H,2-3H2,1H3 |

InChIキー |

JITICCJQPSXHOI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C2C(=C1)OCCO2)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)

![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)

![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)

![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)

![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)

![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)

![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)